tert-Butyl (2-fluoro-2-oxoethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethylethyl N-(fluorocarbonylmethyl)carbamate is a chemical compound with the molecular formula C7H12FNO3. It contains 12 hydrogen atoms, 7 carbon atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 fluorine atom
Preparation Methods
The synthesis of tert-Butyl (2-fluoro-2-oxoethyl)carbamate can be achieved through several methods. One common approach involves the reaction of a carbamoyl chloride with a substituted phenol in a one-pot procedure . This method is economical and efficient, providing high yields of the desired product. Another method involves the use of carbonylimidazolide in water with a nucleophile, which allows for the preparation of carbamates without the need for an inert atmosphere . Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield.
Chemical Reactions Analysis
1,1-Dimethylethyl N-(fluorocarbonylmethyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include carbonylimidazolide, nucleophiles, and carbamoyl chlorides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with a nucleophile in the presence of carbonylimidazolide can produce ureas, carbamates, and thiocarbamates .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of other carbamates and related compounds. In biology and medicine, it may be studied for its potential effects on various biological pathways and its interactions with molecular targets. In industry, it can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (2-fluoro-2-oxoethyl)carbamate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. In chemical reactions, it acts as a carbamoylating agent, facilitating the formation of carbamate bonds .
Comparison with Similar Compounds
1,1-Dimethylethyl N-(fluorocarbonylmethyl)carbamate can be compared to other similar compounds, such as other carbamates and ureas. Similar compounds include methyl carbamate, phenyl carbamate, and various N-substituted carbamates . The uniqueness of tert-Butyl (2-fluoro-2-oxoethyl)carbamate lies in its specific structure, which includes a fluorocarbonylmethyl group. This structural feature may confer unique properties and reactivity compared to other carbamates.
Properties
CAS No. |
133010-01-2 |
---|---|
Molecular Formula |
C7H12FNO3 |
Molecular Weight |
177.17 g/mol |
IUPAC Name |
tert-butyl N-(2-fluoro-2-oxoethyl)carbamate |
InChI |
InChI=1S/C7H12FNO3/c1-7(2,3)12-6(11)9-4-5(8)10/h4H2,1-3H3,(H,9,11) |
InChI Key |
ULQZUCUHAZNBPI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC(=O)F |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)F |
Synonyms |
Carbamic acid, (2-fluoro-2-oxoethyl)-, 1,1-dimethylethyl ester (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.